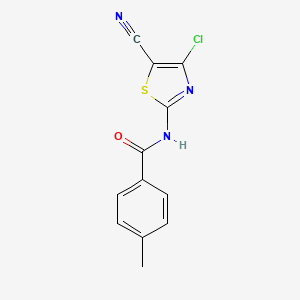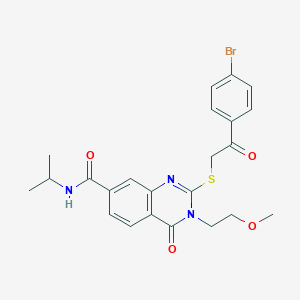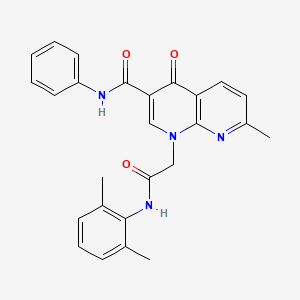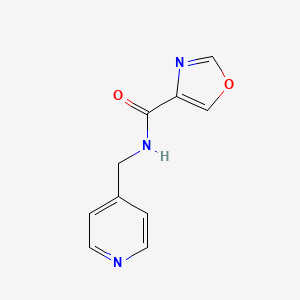
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a chloro group at the 4-position and a cyano group at the 5-position. The nitrogen of the thiazole ring is also connected to a benzamide group, which itself is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the benzamide group. The chloro, cyano, and methyl substituents would also play a significant role in the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing cyano and chloro groups, as well as the electron-donating methyl group. The amide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano group and the amide group would likely make this compound polar .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity :
- Some derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, specifically those incorporating a 4-thiazolidinone ring, have been designed and synthesized for their potential as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity, potentially acting through binding to benzodiazepine receptors (Faizi et al., 2017).
Synthesis of Thiazole Derivatives :
- The chemical reactions involving this compound have been studied to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, which are then transformed into substituted 3-amino-2-thiohydantoins. These reactions demonstrate the compound's versatility in synthesizing various thiazole derivatives (Balya et al., 2008).
Anticancer Activity :
- Derivatives of this compound have shown potential as anticancer agents. Indapamide derivatives synthesized from this compound demonstrated proapoptotic activity against melanoma cell lines, with compound 12 (SGK 266) exhibiting notable anticancer activity (Yılmaz et al., 2015).
Kinesin Spindle Protein Inhibition :
- Compounds derived from this compound, such as AZD4877, have been identified as inhibitors of kinesin spindle protein (KSP), showing promise as anticancer agents. These compounds can arrest cells in mitosis, leading to cellular death, highlighting their potential in cancer treatment (Theoclitou et al., 2011).
Antimicrobial Screening :
- This compound derivatives have been synthesized and screened for antimicrobial activity. They exhibited inhibitory action against various bacterial and fungal strains, indicating their potential for treating microbial diseases (Desai et al., 2013).
Photocatalytic Degradation in Environmental Applications :
- Studies involving the photocatalytic degradation of compounds related to this compound, such as propyzamide, have been conducted. This research is essential in understanding the environmental impact and degradation pathways of similar compounds (Torimoto et al., 1996).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-2-4-8(5-3-7)11(17)16-12-15-10(13)9(6-14)18-12/h2-5H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHPZKFBZQIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)

![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)


![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)


![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)


![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)